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Compound of Interest

Compound Name: 4-Tert-butyl-3-nitroaniline

Cat. No.: B181344 Get Quote

Introduction
4-tert-Butyl-3-nitroaniline is a substituted aromatic amine that serves as a versatile building

block in modern organic synthesis. Its structure, featuring a sterically demanding tert-butyl

group ortho to a nitro functionality and para to an amine, imparts unique reactivity and solubility

characteristics. These attributes make it a valuable precursor for the synthesis of a diverse

range of molecular architectures, from vibrant azo dyes to complex heterocyclic systems with

potential applications in medicinal chemistry and materials science.

The presence of three key functional handles—the nucleophilic amino group, the

electrophilically activatable aromatic ring, and the reducible nitro group—allows for a variety of

subsequent chemical transformations. This guide provides an in-depth exploration of the utility

of 4-tert-butyl-3-nitroaniline, offering detailed protocols for its application in several key areas

of organic synthesis.
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Property Value

IUPAC Name 4-tert-butyl-3-nitroaniline

CAS Number 31951-12-9

Molecular Formula C₁₀H₁₄N₂O₂

Molecular Weight 194.23 g/mol

Appearance Yellow to orange crystalline solid

Solubility

Soluble in common organic solvents such as

ethanol, methanol, acetone, and

dichloromethane.

Spectroscopic Data:

¹H NMR (CDCl₃): δ 7.58 (dd, J = 8.0, 2.2 Hz, 1H), 7.49 (t, J = 2.2 Hz, 1H), 7.27 (t, J = 8.0 Hz,

1H), 6.95 (dd, J = 8.0, 2.2 Hz, 1H), 4.00 (s, 2H), 1.35 (s, 9H). Note: This is a representative

spectrum for a similar nitroaniline; actual shifts may vary.[1]

¹³C NMR (CDCl₃): δ 149.27, 147.49, 136.5, 129.94, 120.66, 113.15, 109.03, 34.5, 31.3.

Note: This is a representative spectrum for a similar nitroaniline; actual shifts may vary.[1]

Application 1: Synthesis of Azo Dyes
Azo dyes represent the largest class of synthetic organic colorants, characterized by the R-

N=N-R' functional group. The synthesis of these dyes typically involves a two-step process: the

diazotization of a primary aromatic amine followed by an azo coupling reaction with an

electron-rich coupling agent. 4-tert-Butyl-3-nitroaniline can serve as the amine component,

leading to dyes with potentially unique shades and properties due to the electronic and steric

influence of its substituents.
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4-tert-Butyl-3-nitroaniline Diazotization
(NaNO₂, HCl, 0-5 °C)

Step 1 4-tert-Butyl-3-nitrophenyldiazonium
chloride

Azo Coupling

Step 2

Coupling Agent
(e.g., Phenol, Naphthol)

Azo Dye Product
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Caption: Workflow for the synthesis of azo dyes from 4-tert-butyl-3-nitroaniline.

Protocol 1: Proposed Synthesis of an Azo Dye from 4-
tert-Butyl-3-nitroaniline and Phenol
This protocol describes the diazotization of 4-tert-butyl-3-nitroaniline and its subsequent

coupling with phenol to produce a substituted azo dye.

Materials:

4-tert-Butyl-3-nitroaniline (1.0 eq)

Concentrated Hydrochloric Acid (HCl, ~3 eq)

Sodium Nitrite (NaNO₂, 1.1 eq)

Phenol (1.0 eq)

Sodium Hydroxide (NaOH)

Deionized Water

Ice

Ethanol (for recrystallization)
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Equipment:

Two beakers (250 mL)

Magnetic stirrer and stir bar

Ice bath

Buchner funnel and filter flask

Glass stirring rod

pH paper

Procedure:

Part A: Diazotization of 4-tert-Butyl-3-nitroaniline

In a 250 mL beaker, dissolve 1.94 g (10 mmol) of 4-tert-butyl-3-nitroaniline in 20 mL of

deionized water and 2.5 mL of concentrated HCl. Stir until a fine suspension is formed.

Cool the mixture to 0-5 °C in an ice bath with continuous stirring.

In a separate beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold deionized

water.

Slowly add the sodium nitrite solution dropwise to the cold aniline suspension over 10-15

minutes. Maintain the temperature below 5 °C throughout the addition.

Stir the resulting solution for an additional 15 minutes at 0-5 °C. The formation of the

diazonium salt is indicated by a clear solution, which should be used immediately in the next

step.

Part B: Azo Coupling with Phenol

In a separate 250 mL beaker, dissolve 0.94 g (10 mmol) of phenol in 20 mL of 10% aqueous

sodium hydroxide solution.
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Cool this solution to 5 °C in an ice bath.

Slowly add the cold diazonium salt solution from Part A to the alkaline phenol solution with

vigorous stirring. A brightly colored precipitate should form immediately.

Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the

coupling reaction.

Acidify the mixture to a pH of ~5 using dilute HCl. This will precipitate any remaining dye

from the solution.

Collect the crude azo dye by vacuum filtration using a Buchner funnel.

Wash the solid product with cold deionized water to remove any inorganic salts.

Purify the crude dye by recrystallization from a suitable solvent, such as ethanol, to yield the

final product.

Safety Precautions:

Nitroanilines are toxic and should be handled with appropriate personal protective equipment

(PPE), including gloves and safety glasses.

The diazotization reaction should be performed at low temperatures as diazonium salts can

be explosive when dry and at elevated temperatures.

Handle concentrated acids and bases with care in a well-ventilated fume hood.

Application 2: Synthesis of Heterocyclic
Compounds
4-tert-Butyl-3-nitroaniline is an excellent starting material for the synthesis of substituted

heterocyclic compounds, particularly benzimidazoles and phenazines. The key transformation

is the reduction of the nitro group to an amine, which generates an in-situ or isolable ortho-

phenylenediamine derivative. This diamine can then undergo cyclization reactions with various

electrophiles.
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Reaction Workflow: Heterocycle Synthesis

4-tert-Butyl-3-nitroaniline

Nitro Group Reduction
(e.g., H₂/Pd-C, Sn/HCl, Na₂S₂O₄)

4-tert-Butyl-1,2-diaminobenzene

Reductive Cyclization
(with Aldehyde)

Condensation
(with Carboxylic Acid)

Substituted Phenazine
(via oxidative dimerization)

Oxidation

Aldehyde (RCHO) Carboxylic Acid (RCOOH)

2-Substituted 6-tert-Butylbenzimidazole

Click to download full resolution via product page

Caption: Synthetic pathways to benzimidazoles and phenazines from 4-tert-butyl-3-
nitroaniline.

Protocol 2: Reduction of 4-tert-Butyl-3-nitroaniline to 4-
tert-Butyl-1,2-diaminobenzene
This protocol describes the catalytic hydrogenation of the nitro group to an amine, a crucial

step in preparing the diamine intermediate.

Materials:

4-tert-Butyl-3-nitroaniline (1.0 eq)
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Palladium on Carbon (10% Pd/C, ~5 mol%)

Ethanol or Methanol

Hydrogen gas (H₂)

Equipment:

Parr hydrogenator or a flask equipped with a balloon of hydrogen

Magnetic stirrer and stir bar

Celite or filter paper

Procedure:

In a suitable reaction vessel, dissolve 1.94 g (10 mmol) of 4-tert-butyl-3-nitroaniline in 50

mL of ethanol.

Carefully add 0.53 g of 10% Pd/C catalyst to the solution.

Seal the vessel and purge with hydrogen gas.

Pressurize the vessel with hydrogen (typically 50 psi) or maintain a hydrogen atmosphere

using a balloon.

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by

thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

Once the starting material is consumed, carefully vent the hydrogen and purge the vessel

with an inert gas (e.g., nitrogen or argon).

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the

Celite pad with a small amount of ethanol.

Concentrate the filtrate under reduced pressure to yield the crude 4-tert-butyl-1,2-

diaminobenzene. This product is often used in the next step without further purification.
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Protocol 3: Synthesis of 2-Substituted 6-tert-
Butylbenzimidazoles
This protocol outlines the condensation of 4-tert-butyl-1,2-diaminobenzene with an aldehyde to

form a benzimidazole derivative. This method is advantageous as it allows for a wide variety of

substituents at the 2-position.[2][3][4]

Materials:

4-tert-Butyl-1,2-diaminobenzene (1.0 eq, from Protocol 2)

Aromatic or aliphatic aldehyde (1.0 eq)

Sodium metabisulfite (Na₂S₂O₅) or a similar mild oxidizing agent

Ethanol or Dimethylformamide (DMF)

Procedure:

In a round-bottom flask, dissolve 1.64 g (10 mmol) of 4-tert-butyl-1,2-diaminobenzene in 30

mL of ethanol.

Add 1.05 g (10 mmol) of benzaldehyde (or an equivalent molar amount of another aldehyde).

Add 1.90 g (10 mmol) of sodium metabisulfite to the mixture.

Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

After completion, cool the reaction mixture to room temperature and pour it into 100 mL of

ice-cold water.

Collect the precipitated solid by vacuum filtration.

Wash the solid with cold water and then recrystallize from an appropriate solvent system

(e.g., ethanol/water) to obtain the purified 2-phenyl-6-tert-butylbenzimidazole.
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Protocol 4: Proposed Synthesis of a Substituted
Phenazine
Phenazines can be synthesized through the oxidative condensation of ortho-

phenylenediamines. This protocol provides a general method for the synthesis of a substituted

phenazine from 4-tert-butyl-1,2-diaminobenzene.[5][6]

Materials:

4-tert-Butyl-1,2-diaminobenzene (2.0 eq, from Protocol 2)

Iron(III) chloride (FeCl₃) or another suitable oxidizing agent

Methanol or Acetic Acid

Procedure:

Dissolve 3.28 g (20 mmol) of 4-tert-butyl-1,2-diaminobenzene in 50 mL of methanol in a

round-bottom flask.

In a separate flask, prepare a solution of 6.48 g (40 mmol) of iron(III) chloride in 20 mL of

methanol.

Slowly add the FeCl₃ solution to the diamine solution at room temperature with stirring. A

color change and the formation of a precipitate should be observed.

Stir the reaction mixture at room temperature for 12-24 hours.

Pour the reaction mixture into 200 mL of water and neutralize with an aqueous solution of

sodium bicarbonate.

Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50

mL).

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the substituted

phenazine.

Conclusion
4-tert-Butyl-3-nitroaniline is a valuable and versatile intermediate in organic synthesis. The

protocols provided herein demonstrate its utility in the creation of azo dyes and complex

heterocyclic systems like benzimidazoles and phenazines. The strategic placement of its

functional groups allows for a wide range of chemical manipulations, making it a key building

block for researchers in dye chemistry, medicinal chemistry, and materials science. The

provided protocols serve as a foundation for further exploration and development of novel

synthetic methodologies and molecular targets.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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